molecular formula C10H20N2 B1600967 Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1S,2S)- CAS No. 824938-97-8

Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1S,2S)-

Cat. No. B1600967
M. Wt: 168.28 g/mol
InChI Key: FLEFKPPJPOWCSZ-UWVGGRQHSA-N
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Description

Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1S,2S)-, also known as trans-2-pyrrolidinylcyclohexylamine (PCCA), is a cyclic amine that has been extensively studied for its potential applications in scientific research. This compound is known to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes.

Scientific Research Applications

PCCA has been extensively studied for its potential applications in scientific research. One of the main areas of research is its role in modulating the activity of the NMDA receptor. Studies have shown that PCCA can enhance the activity of the NMDA receptor, which is important for learning and memory processes. PCCA has also been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Mechanism Of Action

PCCA modulates the activity of the NMDA receptor by binding to a specific site on the receptor known as the glycine site. This binding enhances the activity of the receptor, leading to increased synaptic plasticity and learning and memory processes. PCCA has also been shown to have an allosteric effect on the receptor, which may contribute to its neuroprotective effects.

Biochemical And Physiological Effects

PCCA has been shown to have a variety of biochemical and physiological effects. In addition to its effects on the NMDA receptor, PCCA has been shown to modulate the activity of other neurotransmitter receptors, including the gamma-aminobutyric acid (GABA) receptor and the serotonin receptor. PCCA has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its neuroprotective effects.

Advantages And Limitations For Lab Experiments

PCCA has several advantages for lab experiments, including its high purity and high yield synthesis methods. PCCA is also relatively stable and can be stored for extended periods of time without degradation. However, PCCA has some limitations for lab experiments, including its potential toxicity and the need for specialized equipment and expertise for handling and administering the compound.

Future Directions

There are several future directions for research on PCCA. One area of research is the development of PCCA analogs with improved pharmacological properties, such as increased potency and selectivity for the NMDA receptor. Another area of research is the investigation of the potential therapeutic applications of PCCA in the treatment of neurodegenerative diseases and other neurological disorders. Finally, further research is needed to elucidate the mechanisms underlying the neuroprotective effects of PCCA and to identify potential targets for drug development.

properties

IUPAC Name

(1S,2S)-2-pyrrolidin-1-ylcyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2/c11-9-5-1-2-6-10(9)12-7-3-4-8-12/h9-10H,1-8,11H2/t9-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLEFKPPJPOWCSZ-UWVGGRQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]([C@H](C1)N)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80478748
Record name Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1S,2S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80478748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1S,2S)-

CAS RN

824938-97-8
Record name Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1S,2S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80478748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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